

Spectroscopic Characterization of 4-Butoxy-3-ethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzoic acid

Cat. No.: B019839

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Butoxy-3-ethoxybenzoic acid**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using key spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.

Introduction

4-Butoxy-3-ethoxybenzoic acid, with the molecular formula $C_{13}H_{18}O_4$, belongs to the class of substituted benzoic acids.^{[1][2]} The arrangement of the butoxy and ethoxy groups on the benzene ring significantly influences its electronic and structural properties, which in turn are reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This guide will explore its predicted Infrared (IR), Nuclear Magnetic Resonance (1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of **4-Butoxy-3-ethoxybenzoic acid**.

Caption: Molecular structure of **4-Butoxy-3-ethoxybenzoic acid**.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for **4-Butoxy-3-ethoxybenzoic acid**. These predictions are based on the analysis of spectroscopic data from analogous compounds, including 4-alkoxybenzoic acids, 3- and 4-methoxybenzoic acids, and general principles of spectroscopy.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	239.1278
$[\text{M}+\text{Na}]^+$	261.1097
$[\text{M}-\text{H}]^-$	237.1132

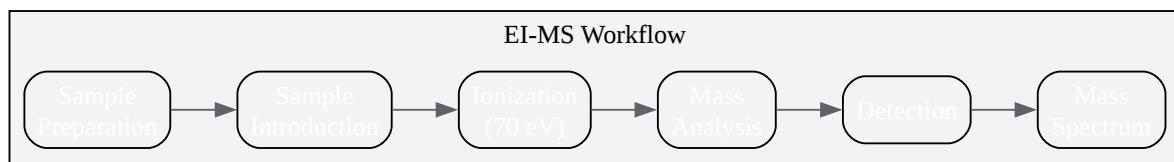
Data predicted by computational tools.[\[1\]](#)

Interpretation: The molecular ion peak $[\text{M}]^+$ would be expected at an m/z of approximately 238.12. The high-resolution mass spectrum would be crucial for confirming the molecular formula $\text{C}_{13}\text{H}_{18}\text{O}_4$. Common fragmentation patterns for benzoic acids involve the loss of the carboxylic acid group (-COOH) and cleavage of the ether linkages.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.
- Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.



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Caption: Workflow for Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Predicted IR Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300-2500	Broad, Strong
C-H (sp ³ Aliphatic)	2960-2850	Medium-Strong
C=O (Carboxylic Acid)	1710-1680	Strong
C=C (Aromatic)	1600-1450	Medium
C-O (Ether & Carboxylic Acid)	1300-1000	Strong

Interpretation: The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm^{-1} region, characteristic of the O-H stretching vibration of a carboxylic acid dimer formed through hydrogen bonding. A strong, sharp peak around 1700 cm^{-1} will correspond to the C=O stretch of the carboxylic acid. The presence of the butoxy and ethoxy groups will be confirmed by strong C-O stretching bands in the fingerprint region (1300-1000 cm^{-1}) and C-H stretching vibrations of the alkyl chains just below 3000 cm^{-1} .

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.
- Spectral Analysis: The detector measures the absorption of the evanescent wave by the sample at different wavenumbers, generating the IR spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectral Data (in CDCl_3 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	~11-12	Singlet	1H
Ar-H	~7.5-7.8	Multiplet	3H
-OCH ₂ - (Butoxy)	~4.1	Triplet	2H
-OCH ₂ - (Ethoxy)	~4.1	Quartet	2H
-CH ₂ - (Butoxy)	~1.8	Multiplet	2H
-CH ₂ - (Butoxy)	~1.5	Multiplet	2H
-CH ₃ (Ethoxy)	~1.4	Triplet	3H
-CH ₃ (Butoxy)	~1.0	Triplet	3H

Interpretation: The proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ 11-12 ppm). The aromatic protons will appear as a complex multiplet in the region of δ 7.5-7.8 ppm. The methylene protons of the ethoxy and butoxy groups directly attached to the aromatic ring are expected to have similar chemical shifts around δ 4.1 ppm. The remaining aliphatic protons of the butoxy and ethoxy chains will appear in the upfield region (δ 1.0-1.8 ppm) with characteristic splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

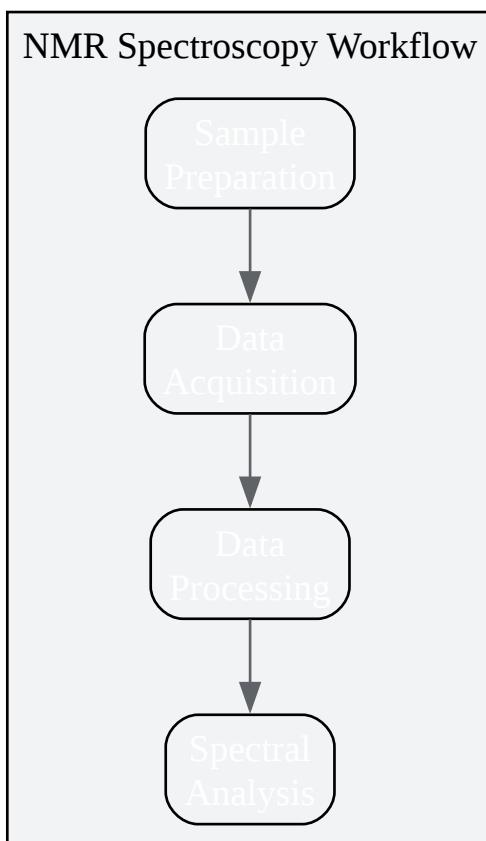
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-C=O (Carboxylic Acid)	~172
Ar-C (quaternary)	~150-160
Ar-C-H	~110-130
-OCH ₂ - (Butoxy & Ethoxy)	~65-70
-CH ₂ - (Butoxy)	~15-35
-CH ₃ (Ethoxy & Butoxy)	~14

Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal, appearing around δ 172 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbons attached to the oxygen atoms appearing further downfield. The aliphatic carbons of the butoxy and ethoxy groups will be found in the upfield region of the spectrum (δ 14-70 ppm). Due to the symmetry of the molecule, some of the aromatic carbon signals may overlap.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The appropriate pulse sequence is applied to acquire the ^1H and ^{13}C NMR spectra.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phasing, baseline correction, and referencing to TMS are performed.



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Caption: General workflow for NMR spectroscopy.

Conclusion

The synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful toolkit for the comprehensive characterization of **4-Butoxy-3-ethoxybenzoic acid**. While experimental data for this specific molecule is limited, the predictive analysis presented in this guide, grounded in the established principles of spectroscopic interpretation and data from analogous structures, offers a reliable framework for its identification and structural elucidation. These spectroscopic techniques, when used in concert, provide a self-validating system for confirming the molecular structure and purity of this and other related compounds, which is a critical aspect of research and development in the chemical and pharmaceutical industries.

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